molecular formula C5H8O B13484053 Cyclobut-1-enylmethanol

Cyclobut-1-enylmethanol

Cat. No.: B13484053
M. Wt: 84.12 g/mol
InChI Key: QKWQJULHSYOWGC-UHFFFAOYSA-N
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Description

(Cyclobut-1-en-1-yl)methanol: is an organic compound with the molecular formula C₅H₈O It features a cyclobutene ring attached to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (cyclobut-1-en-1-yl)methanol typically involves the following steps:

    Cyclobutene Formation: The initial step involves the formation of the cyclobutene ring. This can be achieved through various methods, including the cyclization of suitable precursors.

    Methanol Group Introduction: The methanol group is introduced via a reaction with formaldehyde or other suitable reagents under controlled conditions.

Industrial Production Methods

Industrial production of (cyclobut-1-en-1-yl)methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(Cyclobut-1-en-1-yl)methanol undergoes several types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into various reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(Cyclobut-1-en-1-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (cyclobut-1-en-1-yl)methanol involves its interaction with specific molecular targets and pathways. The methanol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanol: Similar structure but lacks the double bond in the ring.

    Cyclobutene: Lacks the methanol group.

    Methanol: Lacks the cyclobutene ring.

Uniqueness

(Cyclobut-1-en-1-yl)methanol is unique due to the presence of both the cyclobutene ring and the methanol group, which confer distinct chemical and physical properties. This combination allows for a wide range of reactions and applications not possible with simpler analogs.

Properties

Molecular Formula

C5H8O

Molecular Weight

84.12 g/mol

IUPAC Name

cyclobuten-1-ylmethanol

InChI

InChI=1S/C5H8O/c6-4-5-2-1-3-5/h2,6H,1,3-4H2

InChI Key

QKWQJULHSYOWGC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C1)CO

Origin of Product

United States

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